molecular formula C15H23NO B12727837 N-((4-(1,1-Dimethylethyl)phenyl)methylene)-2-methyl-2-propanamine N-oxide CAS No. 88888-33-9

N-((4-(1,1-Dimethylethyl)phenyl)methylene)-2-methyl-2-propanamine N-oxide

Cat. No.: B12727837
CAS No.: 88888-33-9
M. Wt: 233.35 g/mol
InChI Key: IDKINNJZWFDIMJ-WJDWOHSUSA-N
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Description

N-((4-(1,1-Dimethylethyl)phenyl)methylene)-2-methyl-2-propanamine N-oxide is a complex organic compound with a unique structure that includes a tert-butyl group attached to a phenyl ring, which is further connected to a methylene group and a 2-methyl-2-propanamine N-oxide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((4-(1,1-Dimethylethyl)phenyl)methylene)-2-methyl-2-propanamine N-oxide typically involves the reaction of 4-tert-butylbenzaldehyde with 2-methyl-2-propanamine N-oxide under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove any impurities and obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

N-((4-(1,1-Dimethylethyl)phenyl)methylene)-2-methyl-2-propanamine N-oxide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation products.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different oxidized derivatives, while reduction may produce the corresponding amine.

Scientific Research Applications

N-((4-(1,1-Dimethylethyl)phenyl)methylene)-2-methyl-2-propanamine N-oxide has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis to create complex molecules.

    Biology: Studied for its potential biological activity and interactions with biological molecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-((4-(1,1-Dimethylethyl)phenyl)methylene)-2-methyl-2-propanamine N-oxide involves its interaction with molecular targets and pathways within a system. The compound may act by binding to specific receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other N-oxide derivatives and compounds with a tert-butylphenyl group. Examples include:

  • N-((4-(1,1-Dimethylethyl)phenyl)methylene)-2-methyl-2-propanamine
  • 4-tert-Butylbenzaldehyde
  • 2-Methyl-2-propanamine N-oxide

Uniqueness

N-((4-(1,1-Dimethylethyl)phenyl)methylene)-2-methyl-2-propanamine N-oxide is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where these properties are advantageous.

Properties

CAS No.

88888-33-9

Molecular Formula

C15H23NO

Molecular Weight

233.35 g/mol

IUPAC Name

N-tert-butyl-1-(4-tert-butylphenyl)methanimine oxide

InChI

InChI=1S/C15H23NO/c1-14(2,3)13-9-7-12(8-10-13)11-16(17)15(4,5)6/h7-11H,1-6H3/b16-11-

InChI Key

IDKINNJZWFDIMJ-WJDWOHSUSA-N

Isomeric SMILES

CC(C)(C)C1=CC=C(C=C1)/C=[N+](/C(C)(C)C)\[O-]

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C=[N+](C(C)(C)C)[O-]

Origin of Product

United States

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